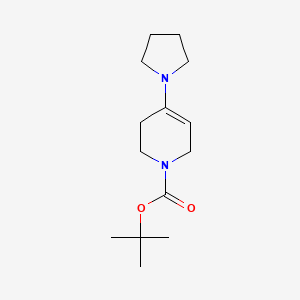

tert-ブチル 4-(ピロリジン-1-イル)-5,6-ジヒドロピリジン-1(2H)-カルボキシレート

概要

説明

科学的研究の応用

プロテオミクス研究

この化合物は、生化学的ビルディングブロックとしての役割を果たすため、プロテオミクス研究で使用されます。これは、構造、機能、相互作用を研究するために、ペプチドやタンパク質を修飾するために使用できます。 tert-ブチル基は、酸性条件下で除去できる保護基として機能し、さらなる化学修飾を可能にします .

創薬

創薬において、この分子は貴重な中間体です。 特に、選択的アンドロゲン受容体モジュレーター(SARMs)の合成に有用です。これは、筋肉の萎縮や骨粗鬆症などの治療に潜在的な用途を持つ化合物群です .

標的タンパク質分解

この化合物は、PROTAC(プロテオリシス標的キメラ)の開発においても重要です。 これらの分子は、特定のタンパク質の分解を誘発し、特定のタンパク質が過剰発現または変異している疾患の治療において有望なアプローチです .

複素環式化合物の合成

ピロリジンとジヒドロピリジン部分があるため、これは様々な複素環式化合物の合成における重要な前駆体です。 これらの構造は、多くの薬物に共通しており、その多様な薬理学的活性で高く評価されています .

Safety and Hazards

作用機序

Target of action

Pyrrolidines are often used in drug design due to their ability to mimic the structure of peptides, and they can interact with various biological targets such as enzymes and receptors . Dihydropyridines are known to target L-type calcium channels, which play a crucial role in muscle contraction .

Mode of action

The mode of action of a compound depends on its specific structure and the target it interacts with. For example, dihydropyridines can inhibit L-type calcium channels, reducing calcium influx and thus muscle contraction .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For instance, if a compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth or survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes that recognize nitrogen-containing heterocycles, potentially inhibiting or activating these enzymes depending on the context . Additionally, the dihydropyridine moiety can interact with calcium channels, affecting calcium ion flux and signaling pathways . These interactions highlight the compound’s potential as a modulator of enzymatic activity and cellular signaling.

Cellular Effects

The effects of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium channels can alter intracellular calcium levels, impacting processes such as muscle contraction, neurotransmitter release, and cell proliferation . Furthermore, the compound’s ability to interact with enzymes involved in metabolic pathways can lead to changes in metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the pyrrolidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the dihydropyridine moiety can interact with calcium channels, modulating their opening and closing, which in turn affects calcium ion flux and downstream signaling pathways . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At high doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range elicits the desired biological response without causing toxicity .

Metabolic Pathways

tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, the pyrrolidine ring can undergo oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells and subsequent distribution to various cellular compartments . Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within tissues . These factors play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of tert-Butyl 4-(pyrrolidin-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, the dihydropyridine moiety may facilitate its localization to the endoplasmic reticulum or mitochondria, where it can exert its effects on calcium signaling and metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

tert-butyl 4-pyrrolidin-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h6H,4-5,7-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPQSKBVAPQQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363886 | |

| Record name | tert-Butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207691-65-4 | |

| Record name | tert-Butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

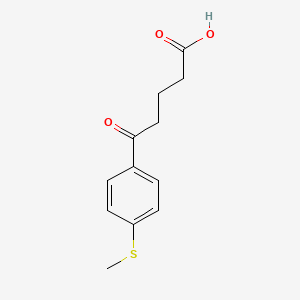

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。